molecular formula C18H17N3O4 B2918013 3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941956-76-9

3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2918013
CAS No.: 941956-76-9
M. Wt: 339.351
InChI Key: OIKYCCGJWVTSTM-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a nitro group at the 4-position of the benzene ring, a methyl group at the 3-position, and a 2-oxopyrrolidin-1-yl substituent on the aniline moiety.

Properties

IUPAC Name

3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-11-13(4-9-16(12)21(24)25)18(23)19-14-5-7-15(8-6-14)20-10-2-3-17(20)22/h4-9,11H,2-3,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKYCCGJWVTSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the nitration of a methyl-substituted benzene ring followed by amide formation with a pyrrolidinyl-substituted aniline derivative. The reaction conditions often require the use of strong acids for nitration and coupling agents for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro

Biological Activity

3-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, mechanism of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a nitro group and a pyrrolidinone moiety, which influences its pharmacological properties. The synthesis typically involves several steps:

  • Formation of the Pyrrolidinone Ring : This can be achieved through cyclization reactions involving substituted salicylaldehydes.
  • Nitration and Methylation : The benzamide core undergoes nitration to introduce the nitro group, followed by methylation at the desired position.
  • Coupling Reactions : The final step involves the coupling of the pyrrolidinone derivative with the nitrated benzamide under controlled conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MCF7 (Breast)5.6
HCT116 (Colon)7.2
SW1116 (Colon)6.5

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, as evidenced by its ability to reduce nitric oxide (NO) production in macrophage assays. This activity suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Assay TypeIC50 (μM)Reference
RAW 264.7 Macrophages8.0

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells, contributing to its anticancer effects.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell survival and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chemical structure can significantly influence its potency and selectivity.

  • Nitro Group Positioning : The position of the nitro group affects the electron density on the aromatic ring, impacting binding affinity to target proteins.
  • Pyrrolidinone Ring Modifications : Alterations in the pyrrolidinone structure can enhance or diminish biological activity, highlighting the importance of this moiety in drug design.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Benzamide Derivatives : Research demonstrated that certain benzamide derivatives exhibited strong RET kinase inhibition, suggesting a pathway for developing targeted cancer therapies .
  • Evaluation of Nitrogen-containing Molecules : A review highlighted various nitrogen-containing compounds with potential anticancer properties, emphasizing the relevance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s core benzamide scaffold is shared with several derivatives in the evidence, but its unique substituents distinguish it from others. Below is a comparative analysis:

Compound Key Substituents Heterocyclic Moieties Molecular Weight (g/mol) Evidence ID
3-Methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide 3-methyl, 4-nitro, 4-(2-oxopyrrolidin-1-yl)phenyl Pyrrolidinone ~350 (estimated) N/A
4-Hydroxy-3-[3-methyl-1-(p-nitrophenyl)-5-oxo-2-pyrazolin-4-ylazo]benzamide Pyrazolinone azo group, p-nitrophenyl, hydroxyl Pyrazolinone ~400 (estimated)
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide 4-methyl, coumarin-linked thiazole Thiazole, coumarin 391.44
N-(3-Chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide Chloro, fluoro, piperidinyl-pyrazine Pyrazine, piperidine 470.91
3-Methyl-N-[(4S,5S)-3-methyl-4-(4-methylphenyl)-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide Pyrazolo-pyridinone, 4-methylphenyl Pyrazolo-pyridinone 450.53
Key Observations:

Heterocyclic Diversity: Unlike thiazole () or pyrazine () derivatives, the target compound’s pyrrolidinone group may enhance solubility due to its polar lactam structure.

Molecular Weight : The target compound’s estimated molecular weight (~350 g/mol) is lower than analogs like and , suggesting better bioavailability per Lipinski’s rules.

Physicochemical and Pharmacokinetic Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: The pyrrolidinone ring (2-oxopyrrolidine) may improve aqueous solubility compared to coumarin-thiazole hybrids () or pyrazine derivatives (), which have larger hydrophobic regions.
  • Stability : The nitro group could reduce stability under reducing conditions, a trait observed in nitroaromatic pharmaceuticals (e.g., antimicrobials) .
  • LogP : Estimated LogP for the target is ~2.5 (lower than ’s ~4.0), favoring membrane permeability.

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